molecular formula C16H28Cl2N2O B145962 1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride CAS No. 126002-30-0

1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride

Cat. No.: B145962
CAS No.: 126002-30-0
M. Wt: 335.3 g/mol
InChI Key: IAWOLHSEYBKJCO-UHFFFAOYSA-N
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Description

1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride: is a chemical compound with a complex structure that includes a benzene ring, a piperidine ring, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride typically involves multiple steps, including the formation of the benzeneethanamine core, the introduction of the piperidine ring, and the final hydration step. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the dihydrochloride hydrate form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, 1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: This compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of novel therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzeneethanamine derivatives: Compounds with similar benzeneethanamine cores but different substituents.

    Piperidine derivatives: Compounds with piperidine rings and varying side chains.

Uniqueness: What sets 1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

126002-30-0

Molecular Formula

C16H28Cl2N2O

Molecular Weight

335.3 g/mol

IUPAC Name

1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride

InChI

InChI=1S/C16H26N2O.2ClH/c1-14(17)13-15-5-7-16(8-6-15)19-12-11-18-9-3-2-4-10-18;;/h5-8,14H,2-4,9-13,17H2,1H3;2*1H

InChI Key

IAWOLHSEYBKJCO-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl

Canonical SMILES

CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl

Synonyms

Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1)

Origin of Product

United States

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